molecular formula C14H17IN4O B11487364 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide

Cat. No.: B11487364
M. Wt: 384.22 g/mol
InChI Key: FWDOSOSPEPXJKJ-UHFFFAOYSA-N
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Description

4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

    Iodination: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Coupling with pyridine: The iodinated pyrazole can then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: Finally, the butanamide moiety can be introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions could target the iodine atom, potentially replacing it with a hydrogen atom.

    Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: The major product would be the deiodinated compound.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making this compound a potential candidate for biochemical studies.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The iodine and pyridine moieties may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide
  • 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide
  • 4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide

Uniqueness

The presence of the iodine atom in 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide may confer unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable, potentially leading to stronger interactions with biological targets.

Properties

Molecular Formula

C14H17IN4O

Molecular Weight

384.22 g/mol

IUPAC Name

4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C14H17IN4O/c1-10-14(15)11(2)19(18-10)8-4-6-13(20)17-12-5-3-7-16-9-12/h3,5,7,9H,4,6,8H2,1-2H3,(H,17,20)

InChI Key

FWDOSOSPEPXJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CN=CC=C2)C)I

Origin of Product

United States

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